molecular formula C21H23NO5 B1251222 Azaspirene

Azaspirene

Cat. No. B1251222
M. Wt: 369.4 g/mol
InChI Key: QLKGRMRPKQNCRR-XXPFWKOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azaspirene is a natural product found in Neosartorya with data available.

Scientific Research Applications

Azaspirene as an Angiogenesis Inhibitor

  • Inhibition of Endothelial Migration : Azaspirene, isolated from the fungus Neosartorya sp., is identified as an angiogenesis inhibitor. It effectively inhibits endothelial migration induced by vascular endothelial growth factor, which is crucial in the process of angiogenesis (Asami et al., 2002).
  • Effects on Tumor-Induced Angiogenesis : Another study highlighted azaspirene's role in reducing the number of tumor-induced blood vessels. It was shown to inhibit angiogenesis in a chicken chorioallantoic membrane assay. The study also elucidated that azaspirene suppresses Raf-1 activation induced by VEGF, suggesting a novel mechanism of action for this compound (Asami et al., 2008).

Chemical Properties and Synthesis

  • Racemization in Neutral Aqueous Media : A study on the chemical properties of azaspirene revealed that its skeleton easily racemizes in neutral aqueous media. This finding is significant for understanding its biosynthetic pathway (Hirasawa et al., 2018).
  • Asymmetric Total Synthesis : The asymmetric total synthesis of (-)-azaspirene, which is essential for understanding its structural and functional properties, was achieved. This synthesis established the absolute stereochemistry of azaspirene (Hayashi et al., 2002).

Applications in Cancer Treatment

  • Inhibition of Uterine Carcinosarcoma Growth : Azaspirene analogs were studied for their anti-tumor and anti-angiogenic effects in vitro and in vivo, demonstrating significant suppression of tumor growth and reduced microvessel density in tumors. These findings suggest potential effectiveness against uterine carcinosarcoma (Emoto et al., 2015).

properties

Product Name

Azaspirene

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

(5S,8R,9R)-8-benzyl-2-[(1E,3E)-hexa-1,3-dienyl]-8,9-dihydroxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C21H23NO5/c1-3-4-5-9-12-16-14(2)17(23)21(27-16)18(24)20(26,22-19(21)25)13-15-10-7-6-8-11-15/h4-12,18,24,26H,3,13H2,1-2H3,(H,22,25)/b5-4+,12-9+/t18-,20+,21+/m0/s1

InChI Key

QLKGRMRPKQNCRR-XXPFWKOGSA-N

Isomeric SMILES

CC/C=C/C=C/C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(CC3=CC=CC=C3)O)O)C

Canonical SMILES

CCC=CC=CC1=C(C(=O)C2(O1)C(C(NC2=O)(CC3=CC=CC=C3)O)O)C

synonyms

azaspirene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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